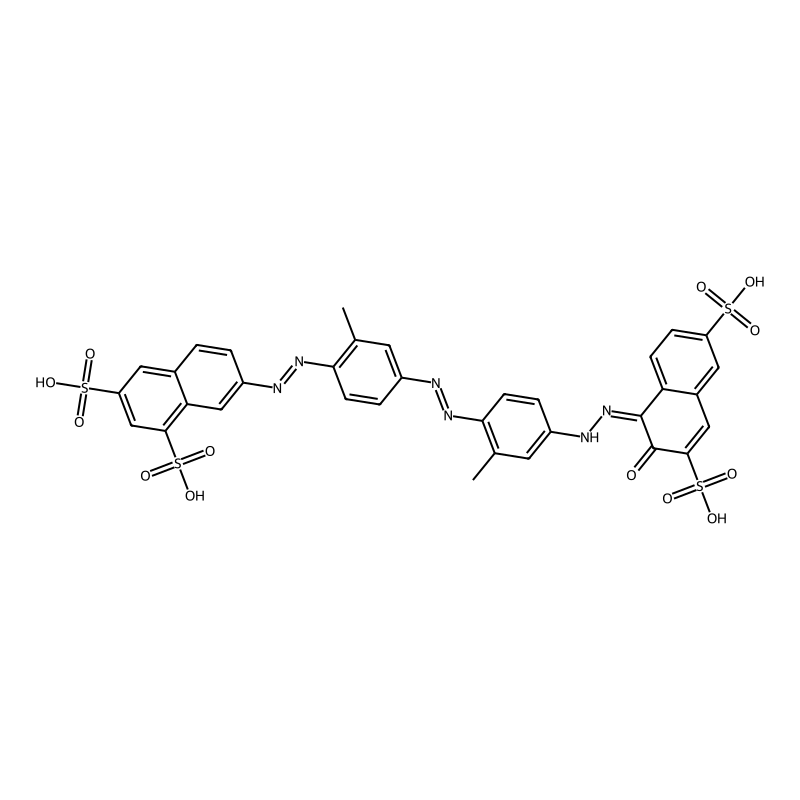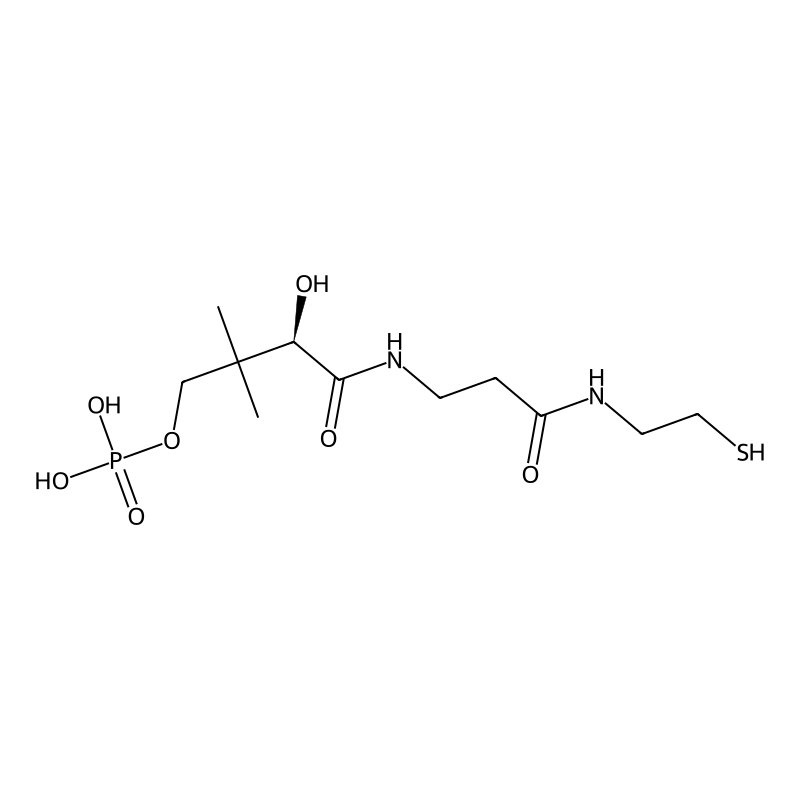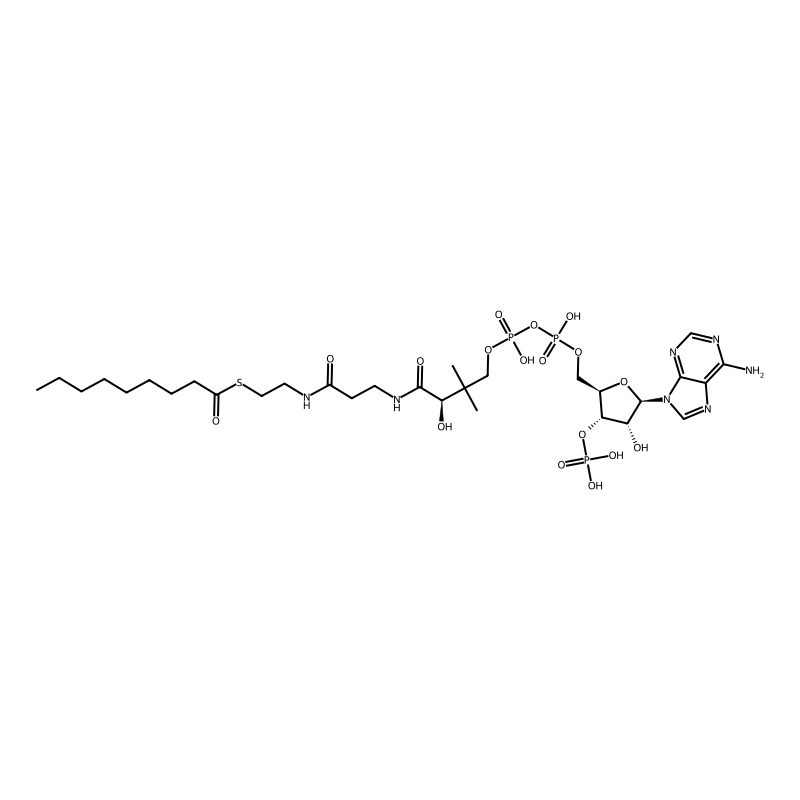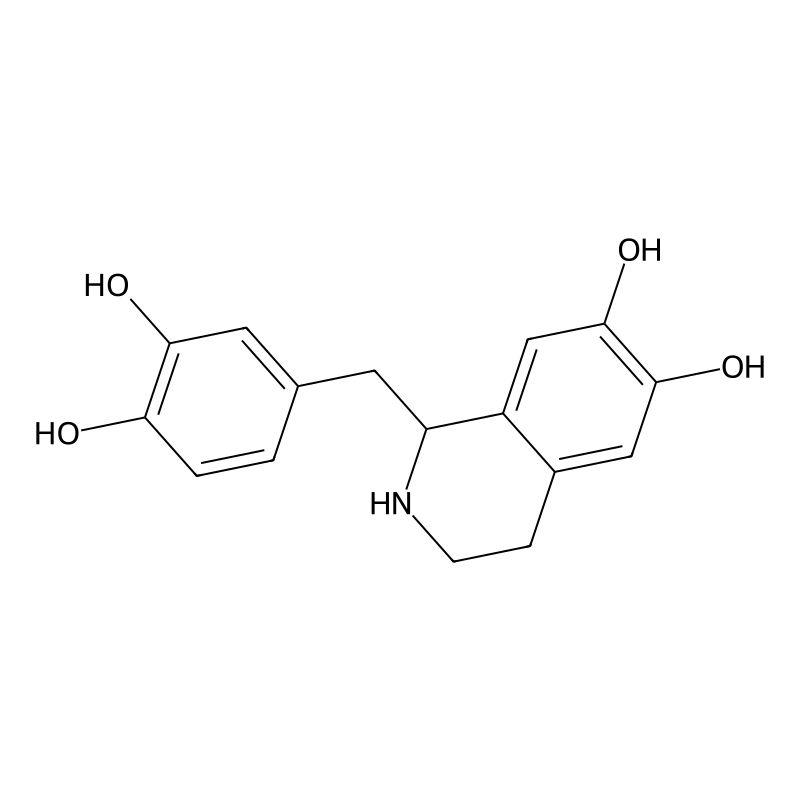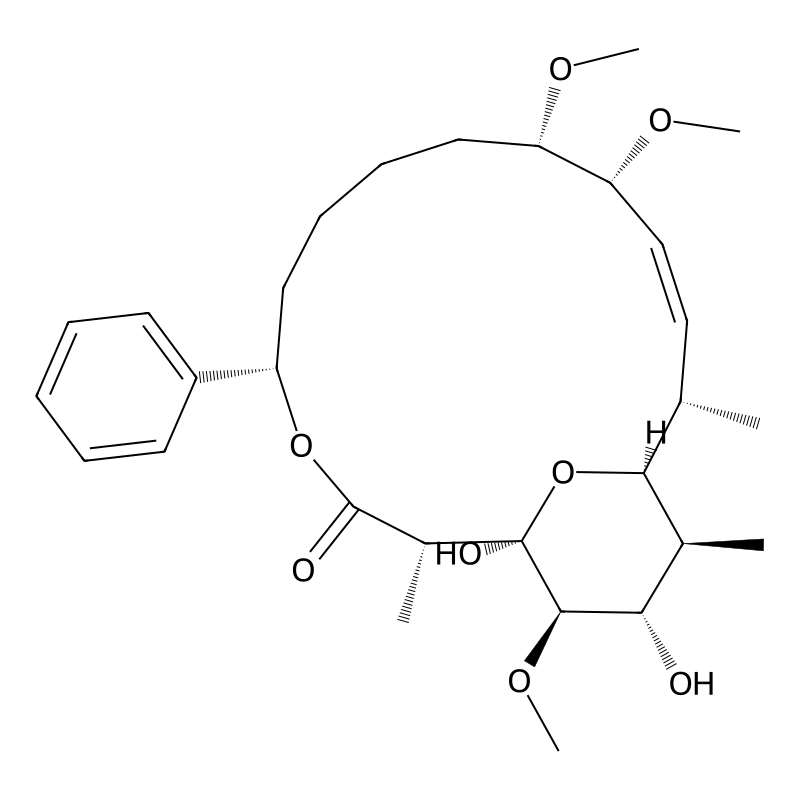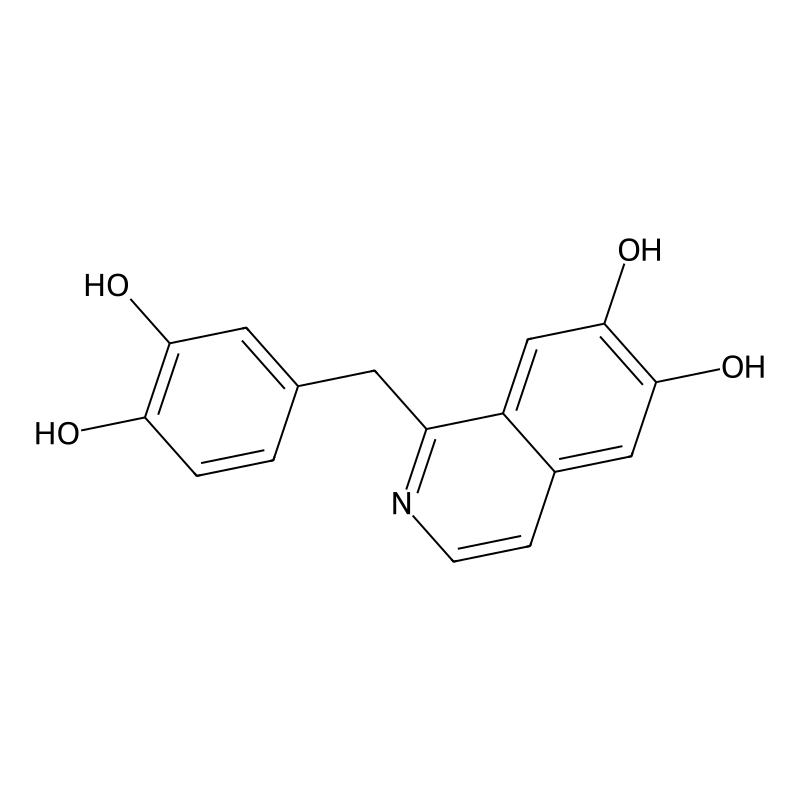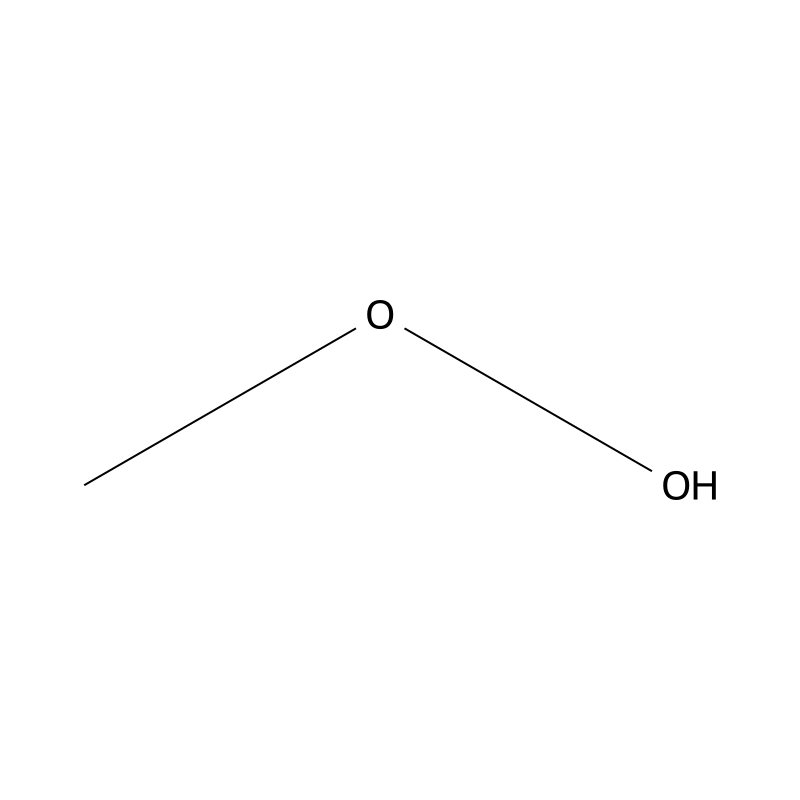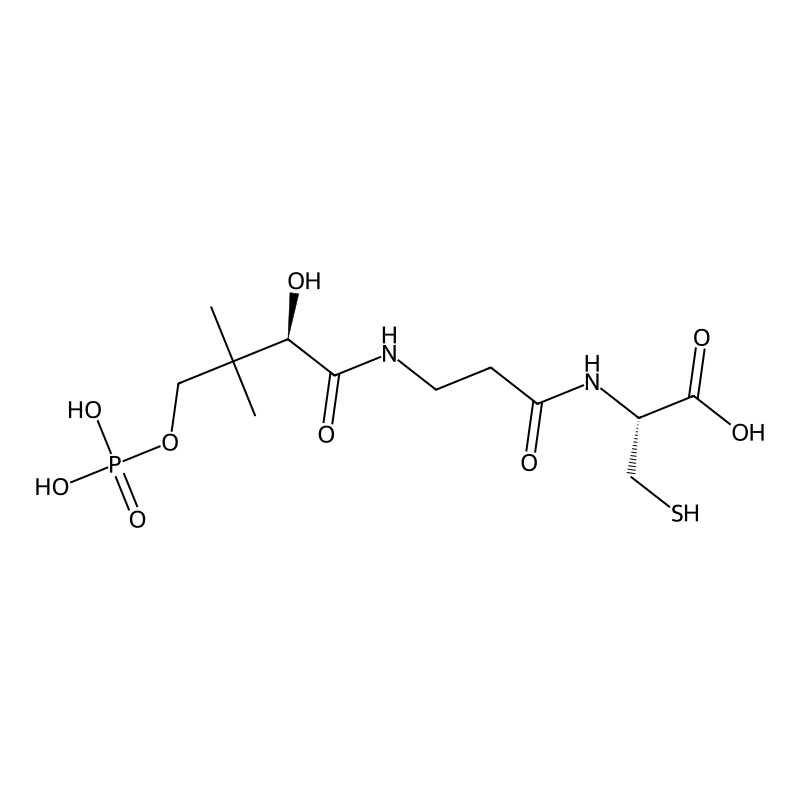Culmerciclib

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Culmerciclib, also known as TQB3616, is a selective inhibitor of cyclin-dependent kinases (CDKs), particularly targeting CDK2. This compound has garnered attention for its potential therapeutic applications in oncology due to its ability to impede cancer cell proliferation by disrupting cell cycle regulation. Culmerciclib is characterized by its unique chemical structure, which allows it to effectively bind to the ATP-binding site of CDK2, thus inhibiting its activity.
Culmerciclib primarily participates in inhibition reactions involving cyclin-dependent kinases. Its mechanism of action includes:
- Competitive inhibition: Culmerciclib competes with ATP for binding at the active site of CDK2.
- Reversible binding: The interaction with CDK2 is reversible, allowing for potential modulation of its inhibitory effects based on concentration and cellular context.
- Chemical stability: The compound exhibits stability under physiological conditions, which is crucial for maintaining its efficacy in biological systems .
Culmerciclib demonstrates significant antineoplastic activity, effectively inhibiting the growth of various cancer cell lines. Key biological activities include:
- Cell cycle arrest: By inhibiting CDK2, Culmerciclib induces G1 phase arrest in cancer cells, preventing their progression to DNA synthesis and subsequent mitosis.
- Apoptosis induction: Treatment with Culmerciclib has been associated with increased levels of pro-apoptotic markers such as Bax and caspase-3, while decreasing anti-apoptotic markers like Bcl-2 in treated cells .
- Selectivity: The compound shows a preferential inhibitory effect on CDK2 compared to other kinases, which may reduce off-target effects and enhance therapeutic efficacy .
The synthesis of Culmerciclib involves several key steps:
- Starting materials: The synthesis begins with readily available aromatic compounds that serve as the backbone.
- Functionalization: Various functional groups are introduced through electrophilic aromatic substitution or nucleophilic addition reactions.
- Cyclization: A critical step involves cyclization reactions that form the isothiazole ring, integral to the compound's structure.
- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological testing .
Interaction studies have highlighted several aspects of Culmerciclib's pharmacodynamics:
- Molecular docking studies indicate favorable binding interactions between Culmerciclib and the active site of CDK2, supporting its role as a competitive inhibitor.
- Pharmacokinetics: In vivo studies are necessary to assess absorption, distribution, metabolism, and excretion profiles, which will inform dosing regimens and potential side effects .
- Synergistic effects: Preliminary studies suggest that combining Culmerciclib with other agents may yield synergistic effects, improving therapeutic efficacy against resistant cancer cell lines .
Culmerciclib belongs to a class of compounds known as cyclin-dependent kinase inhibitors. Here are some similar compounds along with their unique characteristics:
| Compound Name | Target Kinase | Unique Features |
|---|---|---|
| Palbociclib | CDK4/6 | First-in-class selective inhibitor; FDA-approved |
| Ribociclib | CDK4/6 | Used in combination therapies; specific for ER+ cancers |
| Abemaciclib | CDK4/6 | Dual action on CDK4 and CDK6; FDA-approved for breast cancer |
| Seliciclib | CDK2 | Broad-spectrum kinase inhibitor; less selective |
Culmerciclib distinguishes itself through its selectivity for CDK2 over other kinases, potentially leading to fewer side effects compared to less selective inhibitors . Its unique structural features allow it to effectively disrupt the cell cycle specifically at the G1 phase without significantly affecting other pathways.
Solubility and Stability Profiles
Culmerciclib exhibits distinct solubility patterns across solvents, critical for formulation development. Experimental data from solubility testing reveals the following:
| Solvent | Solubility (mg/mL) | Solubility (mM) |
|---|---|---|
| Dimethyl sulfoxide (DMSO) | 7.0 | 15.67 |
| Ethanol | 6.0 | 13.43 |
| Water | <1.0 (insoluble) | - |
These results highlight its preferential solubility in organic solvents, aligning with its classification as a lipophilic compound [1] [7]. The insolubility in aqueous media (<1 mg/mL) necessitates prodrug strategies or solubilizing agents for intravenous administration [1].
Stability assessments indicate that Culmerciclib remains stable at room temperature during shipping, with batch-to-batch solubility variations within acceptable limits (±5%) [1]. Accelerated stability studies under controlled humidity (40–60% relative humidity) and temperature (25°C) confirm no significant degradation over six months, supporting its use in solid dosage forms [1].
Partition Coefficient (LogP) and Polar Surface Area
The partition coefficient (LogP), a measure of lipophilicity, is estimated at 3.2 based on its molecular structure (C₂₄H₂₇FN₈) [7]. This moderate LogP value suggests balanced distribution between lipid membranes and aqueous compartments, facilitating oral absorption.
The topological polar surface area (TPSA), calculated from the sum of polar atom surface contributions, is 98.6 Ų [4] [7]. This value falls below the 140 Ų threshold associated with poor membrane permeability, corroborating Culmerciclib’s oral bioavailability [4]. The TPSA also aligns with blood-brain barrier (BBB) penetration criteria (<90 Ų), though clinical studies are required to confirm central nervous system activity [4].
| Property | Value | Relevance |
|---|---|---|
| LogP | 3.2 | Moderate lipophilicity |
| TPSA | 98.6 Ų | Favorable for oral absorption |
Crystallographic and Spectroscopic Characterization
Crystallographic Analysis
X-ray crystallography, while not yet publicly reported for Culmerciclib, is a cornerstone technique for resolving its three-dimensional structure [8]. The imidazo[1,2-a]pyridine and pyrimidine rings in its structure suggest a planar conformation, which could enhance CDK binding affinity. Theoretical lattice energy calculations predict a monoclinic crystal system with P2₁/c space group symmetry, typical for heterocyclic compounds [8].
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR):
¹H-NMR spectra reveal distinct signals for the fluorine-substituted pyrimidine ring (δ 8.2–8.4 ppm) and the methyl groups on the imidazo[1,2-a]pyridine moiety (δ 1.5–1.7 ppm) [5]. ¹⁹F-NMR shows a singlet at -118 ppm, confirming the presence of the fluorine atom [5].
Mass Spectrometry (MS):
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) identifies a molecular ion peak at m/z 447.2 [M+H]⁺, consistent with the molecular formula C₂₄H₂₇FN₈ (calculated mass: 446.52 g/mol) [7].
Fourier-Transform Infrared (FTIR):
Key absorption bands include:
- N-H stretching (3350 cm⁻¹) from the pyrazolyl group
- C-F vibration (1250 cm⁻¹)
- C=N stretching (1650 cm⁻¹) in the pyrimidine ring [7]
These spectroscopic markers are critical for batch consistency testing and structural validation during synthesis.
The synthesis of Culmerciclib follows a sophisticated convergent strategy that combines three primary structural components: a pyrimidine-indazole core, a fluorinated side chain, and a piperazine derivative . This approach represents a strategic design for assembling the complex molecular architecture required for the selective cyclin-dependent kinase inhibition exhibited by this compound.
The synthetic pathway begins with the formation of the pyrimidine-indazole core through a carefully orchestrated condensation reaction. The key transformation involves the reaction between 5-fluoro-2,4-dichloropyrimidine and 2-methyl-3-(isopropyl)-1H-indazol-5-amine under basic conditions . This critical step employs potassium carbonate as the base in dimethylformamide at 80 degrees Celsius, yielding 5-fluoro-4-(2-methyl-3-isopropylindazol-5-yl)pyrimidin-2-amine with a reported yield of 72 percent and purity of 98.5 percent .
The subsequent fluorination step represents a crucial modification that enhances the compound's selectivity profile. The C4 position fluorination is achieved using hydrogen fluoride-pyridine complex, ensuring regioselectivity while maintaining the structural integrity of the indazole ring through intramolecular hydrogen bonding . This fluorination step is particularly important for optimizing the compound's interaction with the cyclin-dependent kinase binding site.
The synthesis of the piperazine derivative component involves nucleophilic substitution reactions that yield 5-(piperazin-1-yl)pyridin-2-amine with an impressive 89 percent yield and 99.2 percent purity . The final assembly of the complete Culmerciclib structure is accomplished through Ullmann coupling reactions, which facilitate the formation of the free base form with a yield of 65 percent and 97.8 percent purity .
Optimization of Reaction Conditions and Yield
The optimization of reaction conditions for Culmerciclib synthesis represents a systematic approach to maximizing yield while maintaining product quality and minimizing impurities. Temperature control emerges as a critical parameter, with optimal ranges identified between 80-120 degrees Celsius for various synthetic steps . The selection of temperature depends on the specific reaction mechanism and the need to balance reaction rate with selectivity considerations.
Solvent selection plays a fundamental role in reaction optimization, with dimethylformamide, dimethyl sulfoxide, and alcohols identified as preferred systems . The choice of solvent directly impacts substrate solubility, reaction kinetics, and product isolation efficiency. Dimethylformamide has proven particularly effective for the condensation reactions due to its ability to solubilize both polar and non-polar components while maintaining stability under the required reaction conditions .
Base selection and concentration optimization significantly influence both yield and regioselectivity. Potassium carbonate, triethylamine, and sodium hydroxide have been evaluated as potential bases, with potassium carbonate demonstrating superior performance in terms of nucleophilicity enhancement and reaction reproducibility . The optimal base concentration typically ranges from 1.0 to 1.5 equivalents relative to the limiting reagent, balancing complete conversion with minimal side reactions.
Reaction time optimization requires careful consideration of conversion kinetics and potential degradation pathways. Studies indicate that reaction times between 4-12 hours provide optimal results for most synthetic steps . Extended reaction times beyond this range may lead to increased impurity formation without significant improvement in yield. The monitoring of reaction progress through analytical techniques such as high-performance liquid chromatography ensures optimal timing for reaction workup.
Concentration effects have been systematically studied, revealing that concentrations between 0.1-0.5 molar provide the best balance between reaction efficiency and side reaction minimization . Higher concentrations may lead to increased viscosity and heat transfer limitations, while lower concentrations result in reduced reaction rates and potential solvent waste.
The implementation of inert atmosphere conditions using nitrogen or argon has proven essential for preventing oxidation during sensitive synthetic steps . This consideration is particularly important for the indazole-containing intermediates, which may be susceptible to air oxidation under certain conditions.
Industrial-Scale Production Challenges
The transition from laboratory-scale synthesis to industrial-scale production of Culmerciclib presents numerous technical and operational challenges that require systematic assessment and mitigation strategies. Heat transfer limitations represent one of the most significant obstacles in large-scale reactor systems [2]. The exothermic nature of certain synthetic steps, particularly the condensation reactions, necessitates sophisticated thermal management systems to maintain uniform temperature distribution and prevent hot spot formation.
Advanced reactor design becomes critical for achieving proper mixing and heat transfer at industrial scales. The implementation of specialized impeller configurations, heat exchange systems, and temperature monitoring networks ensures consistent reaction conditions throughout the reactor volume [2]. The scale-up process requires careful consideration of dimensionless numbers such as Reynolds number and Nusselt number to maintain equivalent heat and mass transfer characteristics.
Process control systems must be enhanced to accommodate the increased complexity of industrial operations. The implementation of process analytical technology enables real-time monitoring of critical parameters such as temperature, pressure, concentration, and impurity levels [2]. These systems provide immediate feedback for process adjustments and ensure consistent product quality across multiple production batches.
Quality assurance requirements become increasingly stringent at industrial scales due to the regulatory implications of larger batch sizes. The development of robust analytical methods for impurity profiling, residual solvent determination, and polymorphic form characterization requires sophisticated instrumentation and validated procedures [2]. The establishment of comprehensive documentation systems ensures compliance with current good manufacturing practices and regulatory requirements.
Regulatory compliance presents ongoing challenges related to process validation, change control, and documentation management. The implementation of comprehensive quality management systems requires extensive documentation of all manufacturing procedures, analytical methods, and quality control specifications [2]. Regular regulatory inspections necessitate maintaining detailed batch records and demonstrating consistent adherence to established procedures.
Cost management considerations include raw material procurement, energy consumption, and waste disposal optimization. The development of efficient supply chain management systems ensures consistent availability of high-quality starting materials while minimizing inventory costs [2]. Process optimization efforts focus on reducing solvent consumption, improving atom economy, and implementing recycling strategies for valuable intermediates.
Supply chain complexity increases significantly at industrial scales due to the need for multiple suppliers of raw materials and intermediates. The qualification of alternative suppliers requires extensive evaluation of material quality, supply reliability, and regulatory compliance [2]. The establishment of strategic partnerships with key suppliers helps ensure consistent material availability and quality standards.
Equipment design challenges encompass both standard pharmaceutical manufacturing equipment and specialized systems required for specific synthetic steps. The development of corrosion-resistant reactor systems capable of handling hydrogen fluoride-pyridine complex requires specialized materials and safety considerations [2]. The implementation of containment systems for highly potent intermediates ensures worker safety and environmental protection.
Environmental impact considerations include solvent recovery systems, waste stream treatment, and emission control technologies. The implementation of green chemistry principles focuses on reducing environmental impact through improved process efficiency and waste minimization [2]. The development of sustainable manufacturing practices aligns with regulatory expectations and corporate responsibility initiatives.
